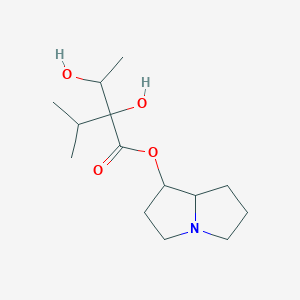![molecular formula C16H25FN2 B6033557 1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine, commonly known as Fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) that is widely used for the treatment of depression, anxiety, and other psychiatric disorders. It was first synthesized in 1972 by Eli Lilly and Company and was approved by the FDA in 1987.
Aplicaciones Científicas De Investigación
Fluoxetine has been extensively studied for its therapeutic effects on depression, anxiety, and other psychiatric disorders. It has also been investigated for its potential use in the treatment of obesity, bulimia nervosa, and premenstrual dysphoric disorder. Additionally, Fluoxetine has been studied for its effects on neuroplasticity, neurogenesis, and synaptic plasticity.
Mecanismo De Acción
Fluoxetine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the availability of serotonin in the brain, Fluoxetine helps to alleviate the symptoms of depression and anxiety. It takes several weeks for the therapeutic effects of Fluoxetine to become apparent, which suggests that it may also have long-term effects on brain function.
Biochemical and Physiological Effects:
Fluoxetine has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to increase the proliferation of neural stem cells in the hippocampus, a brain region that is involved in memory and learning. Additionally, Fluoxetine has been found to increase the density of dendritic spines, which are the sites of synaptic connections between neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluoxetine is a widely used research tool for investigating the effects of serotonin on brain function. Its selective inhibition of serotonin reuptake allows for the manipulation of serotonin levels in the brain, which can be used to study the role of serotonin in various physiological and behavioral processes. However, Fluoxetine has some limitations as a research tool. Its effects on other neurotransmitters, such as dopamine and norepinephrine, can complicate the interpretation of results. Additionally, its long half-life and slow onset of action can make it difficult to study acute effects.
Direcciones Futuras
There are several areas of future research that are of interest in the study of Fluoxetine. One area is the investigation of its effects on neuroplasticity and neurogenesis in the context of aging and neurodegenerative diseases. Another area is the study of its effects on synaptic plasticity and learning and memory. Additionally, there is interest in developing more selective and potent 1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamines that can target specific serotonin receptor subtypes. Finally, there is a need for more research on the long-term effects of Fluoxetine on brain function and behavior.
Métodos De Síntesis
Fluoxetine is synthesized from 3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, which is reacted with 1-(2-fluorophenyl)propan-2-one in the presence of sodium hydride and dimethylformamide. The resulting compound is then reacted with piperidine in the presence of sodium hydride and dimethylformamide to produce Fluoxetine. The synthesis process is complex and requires careful control of reaction conditions to obtain high yields of the desired product.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-(2-piperidin-1-ylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2/c1-14(13-15-7-3-4-8-16(15)17)18-9-12-19-10-5-2-6-11-19/h3-4,7-8,14,18H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASVWNOZXMIQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6033482.png)

![1-(2-fluorobenzyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B6033505.png)
![N-(4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6033510.png)
![N-(4-fluorophenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6033513.png)
![1-{3-[3-(5-propyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6033528.png)
![2-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine](/img/structure/B6033531.png)
![N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6033537.png)

![2-{4-[(4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B6033551.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]piperazine](/img/structure/B6033552.png)
![5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B6033559.png)
![4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6033564.png)
![6-[4-(cyclopentyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B6033566.png)